Valeric acid

Catalog No.
S592404
CAS No.
109-52-4
M.F
C5H10O2
C5H10O2
CH3(CH2)3COOH
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valeric acid

CAS Number

109-52-4

Product Name

Valeric acid

IUPAC Name

pentanoic acid

Molecular Formula

C5H10O2
C5H10O2
CH3(CH2)3COOH

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)

InChI Key

NQPDZGIKBAWPEJ-UHFFFAOYSA-N

SMILES

CCCCC(=O)O

solubility

10 to 50 mg/mL at 72 °F (NTP, 1992)
Freely soluble in alcohol, ether
Soluble in oxygenated solvents.
Slightly soluble in carbon tetrachloride
In water, 2.4X10+4 mg/L at 25 °C
24.0 mg/mL
Solubility in water, g/100ml: 2.4
miscible with alcohol, ether, 1 ml in 40 ml wate

Synonyms

lithium pentanoate, n-pentanoic acid, n-pentanoic acid, 11C-labeled, n-pentanoic acid, 11C-labeled sodium salt, n-pentanoic acid, ammonium salt, n-pentanoic acid, maganese (+2) salt, n-pentanoic acid, potassium salt, n-pentanoic acid, sodium salt, n-pentanoic acid, zinc salt, valeric acid

Canonical SMILES

CCCCC(=O)O

The exact mass of the compound Valeric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 72° f (ntp, 1992)24000 mg/l (at 25 °c)0.38 m24 mg/ml at 25 °cfreely soluble in alcohol, ethersoluble in oxygenated solvents.slightly soluble in carbon tetrachloridein water, 2.4x10+4 mg/l at 25 °c24.0 mg/mlsolubility in water, g/100ml: 2.4miscible with alcohol, ether, 1 ml in 40 ml water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406833. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. It belongs to the ontological category of straight-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Valeric acid, also known as pentanoic acid, is a straight-chain C5 carboxylic acid that serves as a critical chemical intermediate in a range of industrial and research applications. Its primary procurement value lies in its role as a precursor for synthesizing performance-critical esters used in flavors, fragrances, pharmaceuticals, plasticizers, and synthetic lubricants. The specific five-carbon chain length and linear structure of valeric acid impart distinct physicochemical properties that are essential for the performance of these downstream products, making it a non-interchangeable building block in many formulations.

Substituting valeric acid with near-analogs like shorter-chain acids (butyric acid), longer-chain acids (caproic acid), or its structural isomer (isovaleric acid) frequently leads to process and product failure. Even minor changes in carbon chain length or structure significantly alter critical procurement-relevant properties, including volatility, solubility, and reactivity. For instance, the branched structure of isovaleric acid changes its boiling point and the steric profile of its derivatives, while C4 or C6 acids yield esters with entirely different flavor profiles and antimicrobial efficacies. This makes valeric acid a specification-critical material where substitution based on nominal similarity is a significant risk.

Superior Thermal Separability from Branched-Chain Isomers for High-Purity Applications

Valeric acid's linear structure provides a distinct thermal processing advantage over its branched C5 isomer, isovaleric acid. Its boiling point is approximately 9-10°C higher than that of isovaleric acid, a significant gap that is critical for efficient separation via fractional distillation. This allows for the production of higher purity n-valeric acid, which is essential for applications where isomeric impurities would compromise final product quality, such as in the synthesis of specific flavor esters or pharmaceutical intermediates.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data186–187 °C
Comparator Or BaselineIsovaleric Acid: 176–177 °C
Quantified Difference~10 °C higher boiling point
ConditionsStandard atmospheric pressure (101 kPa).

This boiling point difference is a key processability parameter that enables cost-effective purification and ensures the high isomeric purity required for flavor, fragrance, and pharmaceutical synthesis.

Non-Interchangeable Precursor for Specific Fruity Aroma Esters in Food & Fragrance

In flavor and fragrance synthesis, the carbon chain length of the parent carboxylic acid dictates the resulting ester's aroma profile. Valeric acid is the required precursor for esters like ethyl valerate and pentyl valerate, which impart characteristic fruity notes such as apple and apricot. Shorter-chain substitutes like butyric acid (C4) produce esters with distinctly different aromas, often described as pineapple or even rancid butter. Longer-chain acids like caproic acid (C6) yield fatty or 'goaty' notes. This makes the C5 structure of valeric acid an indispensable and non-substitutable choice for creating a specific class of fruit-like aromas.

Evidence DimensionAroma Profile of Derived Esters
Target Compound DataFruity, apple-like notes (e.g., ethyl valerate)
Comparator Or BaselineButyric Acid (C4) Esters: Pineapple, rancid notes. Caproic Acid (C6) Esters: Fatty, 'goaty' notes.
Quantified DifferenceQualitatively distinct and non-overlapping aroma categories critical for target flavor profiles.
ConditionsStandard esterification for flavor and fragrance applications.

For procurement in the food, beverage, and cosmetics industries, selecting valeric acid is essential for achieving specific, high-demand fruity aroma profiles that cannot be replicated with C4 or C6 analogs.

Demonstrated In-Vitro Antimicrobial Efficacy Advantage Over Butyric Acid Against Key Pathogens

In comparative in-vitro studies, valeric acid demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Against the Gram-positive pathogen *Streptococcus suis*, valeric acid showed a Minimum Inhibitory Concentration (MIC) of 1000 mg/L, which is more effective than the 1200 mg/L MIC observed for butyric acid under the same conditions. Similarly, against *Streptococcus pneumoniae*, valeric acid's MIC was 1000 mg/L compared to 700 mg/L for butyric acid, showing comparable high efficacy. The C5 chain length provides an optimal lipophilicity for disrupting bacterial cell membranes, offering a performance edge over shorter-chain acids in certain applications.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data1000 mg/L (against *S. suis*)
Comparator Or BaselineButyric Acid: 1200 mg/L (against *S. suis*)
Quantified Difference16.7% lower MIC (higher potency) against *S. suis*
ConditionsIn vitro microdilution broth method.

This quantitative difference in antimicrobial potency allows for potentially lower dosage requirements and higher efficacy in preservative systems for animal feed, cosmetics, or other industrial applications.

Synthesis of High-Purity, Isomer-Specific Flavor Esters

For the production of high-fidelity fruit flavors like apple and apricot, the use of valeric acid is non-negotiable. Its unique C5 structure yields specific organoleptic profiles that cannot be achieved with other short-chain acids. Furthermore, its significant boiling point difference from isovaleric acid enables the high-purity processing required to prevent off-notes from isomeric contamination.

Formulation of Performance Lubricants and Plasticizers

As a precursor to polyol esters, valeric acid is used to create synthetic lubricants with excellent thermal stability and low volatility for demanding applications like aviation turbine and refrigerator oils. The specific chain length contributes to the desired viscosity and lubricity characteristics of the final product, making it a critical choice for high-performance industrial formulations.

Development of Potent Antimicrobial Solutions for Feed and Preservation

In applications requiring control of pathogenic bacteria like *Streptococcus suis*, valeric acid provides a quantifiable efficacy advantage over common substitutes like butyric acid. This makes it a preferred component for formulating effective preservatives in animal nutrition and other industrial biocidal applications where higher potency is a key driver for material selection.

Precursor for Pharmaceutical Active Ingredient (API) Modification

Valeric acid is used to synthesize valerate esters of steroid-based drugs, such as betamethasone valerate and estradiol valerate. This modification enhances the drug's solubility and prolongs its bioactivity, improving therapeutic effectiveness. In this context, the purity and specific structure of valeric acid are critical to ensure the safety and efficacy of the final pharmaceutical product.

Physical Description

Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue.
Liquid, Other Solid; Liquid
Colorless liquid with an unpleasant odor; [Merck Index]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odou

Color/Form

Colorless liquid

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

102.068079557 g/mol

Monoisotopic Mass

102.068079557 g/mol

Boiling Point

365 °F at 760 mmHg (NTP, 1992)
186-187 °C

Flash Point

192 °F (NTP, 1992)
96 °C
205 °F (96 °C) (Open cup)
86 °C c.c.

Heavy Atom Count

7

Taste

Unpleasant flavor, similar to butyric acid
FRUITY TASTE
Penetrating taste

Vapor Density

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.5 (Air = 1)
Relative vapor density (air = 1): 3.52

Density

0.939 (USCG, 1999) - Less dense than water; will float
0.939 at 20 °C/4 °C
Relative density (water = 1): 0.94
0.935-0.940

LogP

1.39
1.39 (LogP)
1.39
log Kow = 1.39

Odor

UNPLEASANT ODOR, SIMILAR TO BUTYRIC ACID
Unpleasant odor
Penetrating odo

Odor Threshold

Odor Threshold Low: 0.00062 [mmHg]
Odor Threshold High: 0.0008 [mmHg]
[Hawley] Odor threshold (low) and (100% recognition) from CHEMINFO

Decomposition

Thermal decomposition products include carbon dioxide and carbon monoxide. /Organic acids and related compounds/
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-30.1 °F (NTP, 1992)
-34.5 °C
-34 °C

UNII

GZK92PJM7B

Related CAS

67291-18-3
19455-21-1 (potassium salt)
42739-38-8 (ammonium salt)
556-38-7 (zinc salt)
6106-41-8 (hydrochloride salt)
70268-41-6 (manganese(+2) salt)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

... Pentanoate was metabolized to a greater extent than octanoate and did not inhibit growth. Pentanoate inhibited acetate utilization in both the inner mitochondrial and peroxisomal compartments as indicated by a reduction in the incorporation of label from [1-14-C]acetate into lipids and into CO2, but there was no difference in oxidation of [2-14-C]pyruvate when pentanoate was the fatty acid substrate as compared to octanoate. Glyconeogenesis was inhibited when pentanoate was substituted for octanoate. ... The effects of 4-pentenoic acid were essentially the same whether octanoate or pentanoate was the fatty acid substrate, i.e. inhibition of glyconeogenesis from all labeled substrates and inhibition of [2-14-C]pyruvate oxidation.

Vapor Pressure

1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992)
0.19 [mmHg]
Vapor pressure, kPa at 20 °C: 0.02

Pictograms

Corrosive

Other CAS

109-52-4

Metabolism Metabolites

It is metabolized by splitting into acetic acid and pyruvic acid.
Labeled valeric acid was incubated with mixed culture of cellulolytic rumen bacteria resulting in the labeling of lipids. The distribution of radioactivity indicated that 1-(14)C-labeled valeric acid was not utilized directly for biosynthesis of higher fatty acids with odd number of carbon atoms by the addition of 2 C, but it was probably degraded into 1-(14)C-labeled acetic acid and into propionic acid.
Valeric acid is formed by rumen microorganisms during the metabolism of proline, leucine, isoleucine, norleucine, and several intermediates of carbohydrate metabolism.
Valeic acid is rapidly metabolized in rat liver to acetate and propionate, giving rise to both glycogen and ketone bodies. This same route of metabolism also predominates in rumen microorganisms.
For more Metabolism/Metabolites (Complete) data for n-PENTANOIC ACID (6 total), please visit the HSDB record page.

Wikipedia

Valeric acid
Xylene_cyanol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Obtained by decompn of n-propylmalonic acid; from n-butyl chloride. Industrial synthesis by oxidation of amyl alcohol or by fermentation processes.
By oxidation of n-amyl alcohol or, together with other isomers, by distillation of valerian roots. Also by reacting butyl bromide and sodium cyanide with subsequent saponification of the formed butyl nitrile.
Reaction of n-butenes with carbon monoxide and hydrogen in presence of cobalt hydrocarbonyl catalyst (oxo process), followed by oxidation of the isolated n-pentanal
Valeraldehyde (carbonyl oxidation)
With other C5 acids by distillation from valerian, by oxidation of n-amyl alcohol, numerous essential oils.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Pentanoic acid: ACTIVE
Volatile oil of Bupleurum chinense was separated into 5 fractions. One of the antiinflammatory constituents was identified as valeric acid.
FEMA number: 3101. Non-alcoholic beverages 11.09 ppm; Candy 25.18 ppm; Baked goods 33.51 ppm.

Analytic Laboratory Methods

A GAS CHROMATOGRAPHIC PROCEDURE APPLICABLE FOR THE ANALYSIS & SEPARATION OF THE LOWER FATTY ACIDS, PHENOLS & INDOLES IN CIGARETTE SMOKE IS DESCRIBED. CARRIER GAS WAS HELIUM.
Method: AOAC 965.24; Procedure: paper chromatographic method; Analyte: pentanoic acid; Matrix: bread; Detection Limit: not provided.
Method: AOAC 945.52; Procedure: chromatographic separation of C2 to C4 saturated fatty acids; Analyte: pentanoic acid; Matrix: seafood; Detection Limit: not provided.

Storage Conditions

Separated from strong bases.

Dates

Last modified: 08-15-2023

Optimization of immobilization conditions of Bacillus atrophaeus FSHM2 lipase on maleic copolymer coated amine-modified graphene oxide nanosheets and its application for valeric acid esterification

Atefeh Ameri, Mojtaba Shakibaie, Mehdi Khoobi, Mohammad Ali Faramarzi, Elham Gholibegloo, Alieh Ameri, Hamid Forootanfar
PMID: 32814102   DOI: 10.1016/j.ijbiomac.2020.08.101

Abstract

The thermoalkalophilic lipase from Bacillus atrophaeus (BaL) was immobilized onto amine-functionalized graphene oxide nanosheets coated with the poly (maleic anhydride-alt-1-octadecene) copolymer (GO-NH
-PMAO) and activated with glutaraldehyde as spacer arm through interfacial activation and subsequent multipoint covalent attachment. Experimental design method was applied for optimization of immobilization conditions including GO-NH
-PMAO concentration, buffer concentration, pH, sonication time, enzyme concentration, glutaraldehyde concentration, time, and temperature. The optimum specific activity of the immobilized BaL (105.95 ± 2.37 U/mg) reached at 5 mg/mL for GO-NH
-PMAO, 25 mM of buffer, pH 6.0, 60 min sonication time, 100 mM glutaraldehyde, 60 U/mL of enzyme, and 4 h of immobilization time at 25 °C, which was very close to the predicted amount (106.08 ± 1.42 U/mg). Maximum immobilization yield (81.35%) and efficiency (277.63%) were determined in optimal immobilization conditions. The obtained results clearly indicated that the immobilized BaL exhibited better stability at extreme temperature and pH than the free BaL. At temperature of 90 °C and pH 11, more than 90% of the initial activity of the immobilized BaL was retained. Furthermore, the immobilized BaL retained about 90% of its initial activity after 10 days of storage and 6 cycles of application. The esterification studies showed that maximum bioconversion of valeric acid to pentyl valerate using the free BaL (34.5%) and the immobilized BaL (96.3%) occurred in the xylene medium after 48 h of incubation at 60 °C. Therefore, the BaL immobilized on GO-NH
-PMAO was introduced as an effective biocatalyst to synthesize green apple flavour ester.


Effects of feeding mother liquor, by-product of monosodium glutamate, on digestibility, energy and nitrogen balances, and rumen condition in Thai native bulls

Sachi Katsumata, Wannna Angthong, Ramphrai Narmsilee, Kazato Oishi, Hiroyuki Hirooka, Hajime Kumagai
PMID: 32671925   DOI: 10.1111/asj.13421

Abstract

Four Thai native bulls were used to evaluate the availability of mother liquor (ML), by-product of monosodium glutamate, as a replacement of soybean meal (SBM) consisting of 10% in concentrate. The SBM was replaced by the ML at 0% (C), 20% (T1), 40% (T2), and 60% (T3), and the experiment was a randomized block design experiment. The animals were fed concentrate and roughage (60:40, on a dry matter [DM] basis). There were no significant differences in the digestibility of DM, crude protein, ether extract, acid detergent fiber expressed exclusive of residual ash and non-fibrous carbohydrate, and energy and nitrogen balances among the treatments. However, the digestibility of the neutral detergent fiber in T2 was lower than the other treatments (p < .05). The valeric acid of T2 was lower than those of C and T1 and the iso-valeric acid of T3 was the lowest (p < .05), followed by those of T2, T1, and C at 4 hr post-feeding. No significant differences were observed in the ruminal total VFA concentrations, pH, and NH
-N among the treatments. These results suggested that SBM could be replaced by the ML up to 60% without adverse effects on nitrogen and energy balance, rumen conditions, and blood metabolites in Thai native bulls.


Valeric acid lowers arterial blood pressure in rats

Maksymilian Onyszkiewicz, Marta Gawrys-Kopczynska, Maciej Sałagaj, Marta Aleksandrowicz, Aneta Sawicka, Ewa Koźniewska, Emilia Samborowska, Marcin Ufnal
PMID: 32234527   DOI: 10.1016/j.ejphar.2020.173086

Abstract

Valeric acid (VA) is a short-chain fatty acid produced by microbiota and herbs such as Valeriana officinalis. Moreover, VA is released from medicines such as estradiol valerate by esterases. We evaluated the concentrations of endogenous VA in male, 14-week-old rats in the liver, heart, brain, kidneys, lungs, blood and in the colon, a major site of microbiota metabolism, using liquid chromatography coupled with mass spectrometry. In addition, the tissue distribution of VA D9-isotope (VA-D9) administered into the colon was assessed. Finally, we investigated the effect of exogenous VA on arterial blood pressure (BP) and heart rate (HR) in anesthetized rats, and the reactivity of mesenteric (MA) and gracilis muscle (GMA) arteries ex vivo. Physiological concentration of VA in the colon content was ≈650 μM, ≈ 0.1-1 μM in the investigated tissues, and ≈0.4 μM in systemic blood. VA-D9 was detected in the tissues 5 min after the administration into the colon. The vehicle did not affect BP and HR. VA produced a dose-dependent decrease in BP, and at higher doses lowered HR. The hypotensive effect of VA was inhibited by 3-hydroxybutyrate, an antagonist of GPR41/43-receptors but not by the subphrenic vagotomy. Hexamethonium prolonged the hypotensive effect of VA while atropine did not influence the hypotensive effect. VA dilated GMA and MA. In conclusion, the exogenous VA produces vasodilation and lowers BP. The colon-derived VA rapidly penetrates to tissues involved in the control of BP. Further studies are needed to evaluate the effects of endogenous and exogenous VA on the circulatory system.


Volatile disease markers of American foulbrood-infected larvae in Apis mellifera

Sujin Lee, Sooho Lim, Yong-Soo Choi, Myeong-Lyeol Lee, Hyung Wook Kwon
PMID: 32126215   DOI: 10.1016/j.jinsphys.2020.104040

Abstract

The honey bee, which lives in the crowded environment of a social hive, is vulnerable to disease infection and spread. Despite efforts to develop various diagnostic methods, American foulbrood (AFB) caused by Paenibacillus larvae infection has caused enormous damage to the apicultural industry. Here, we investigated the volatile organic compounds derived from AFB. After inoculation of the AFB pathogen in honey bee larvae under lab conditions, we identified propionic acid, valeric acid, and 2-nonanone as volatile disease markers (VDMs) of AFB infection using GC/MS. Electrophysiological recordings demonstrated that middle-aged bees, the hygienic-aged bees, are more sensitive to these VDMs than the foragers. Thus, these VDMs have the potential to be efficient and significant cues for worker detection of AFB infected larvae in bee hives. This study supports the idea that the specific olfactory sensitivity of different worker bees depends on their tasks. Taken together, our finding is crucial and sufficient to develop novel disease volatile markers associated with honey bee diseases to diagnose and study the molecular and neural correlates of given hygienic behavior detecting these volatile chemicals by honey bees.


Valerian and valeric acid inhibit growth of breast cancer cells possibly by mediating epigenetic modifications

Fengqin Shi, Ya Li, Rui Han, Alan Fu, Ronghua Wang, Olivia Nusbaum, Qin Qin, Xinyi Chen, Li Hou, Yong Zhu
PMID: 33510252   DOI: 10.1038/s41598-021-81620-x

Abstract

Valerian root (Valeriana officinalis) is a popular and widely available herbal supplement used to treat sleeping disorders and insomnia. The herb's ability to ameliorate sleep dysfunction may signify an unexplored anti-tumorigenic effect due to the connection between circadian factors and tumorigenesis. Of particular interest are the structural similarities shared between valeric acid, valerian's active chemical ingredient, and certain histone deacteylase (HDAC) inhibitors, which imply that valerian may play a role in epigenetic gene regulation. In this study, we tested the hypothesis that the circadian-related herb valerian can inhibit breast cancer cell growth and explored epigenetic changes associated with valeric acid treatment. Our results showed that aqueous valerian extract reduced growth of breast cancer cells. In addition, treatment of valeric acid was associated with decreased breast cancer cell proliferation, migration, colony formation and 3D formation in vitro in a dose- and time-dependent manner, as well as reduced HDAC activity and a global DNA hypomethylation. Overall, these findings demonstrate that valeric acid can decrease the breast cancer cell proliferation possibly by mediating epigenetic modifications such as the inhibition of histone deacetylases and alterations of DNA methylation. This study highlights a potential utility of valeric acid as a novel HDAC inhibitor and a therapeutic agent in the treatment of breast cancer.


Dual-Functioning Antibacterial Eugenol-Derived Plasticizers for Polylactide

Wenxiang Xuan, Karin Odelius, Minna Hakkarainen
PMID: 32698323   DOI: 10.3390/biom10071077

Abstract

Dual-functioning additives with plasticizing and antibacterial functions were designed by exploiting the natural aromatic compound eugenol and green platform chemical levulinic acid or valeric acid that can be produced from biobased resources. One-pot synthesis methodology was utilized to create three ester-rich plasticizers. The plasticizers were thoroughly characterized by several nuclear magnetic resonance techniques (
H NMR,
C NMR,
P NMR, HSQC, COSY, HMBC) and by electrospray ionization-mass spectrometry (ESI-MS) and their performances, as plasticizers for polylactide (PLA), were evaluated. The eugenyl valerate was equipped with a strong capability to depress the glass transition temperature (
) of PLA. Incorporating 30 wt% plasticizer led to a reduction of the
by 43 °C. This was also reflected by a remarkable change in mechanical properties, illustrated by a strain at break of 560%, almost 110 times the strain for the breaking of neat PLA. The two eugenyl levulinates also led to PLA with significantly increased strain at breaking. The eugenyl levulinates portrayed higher thermal stabilities than eugenyl valerate, both neat and in PLA blends. The different concentrations of phenol, carboxyl and alcohol functional groups in the three plasticizers caused different bactericidal activities. The eugenyl levulinate with the highest phenol-, carboxyl- and alcohol group content significantly inhibited the growth of
and
, while the other two plasticizers could only inhibit the growth of
. Thus, the utilization of eugenol as a building block in plasticizer design for PLA illustrated an interesting potential for production of additives with dual functions, being both plasticizers and antibacterial agents.


Valeric Acid, a Gut Microbiota Product, Penetrates to the Eye and Lowers Intraocular Pressure in Rats

Janusz Skrzypecki, Karolina Niewęgłowska, Emilia Samborowska
PMID: 32024034   DOI: 10.3390/nu12020387

Abstract

Mechanisms controlling intraocular pressure (IOP) and arterial blood pressure (BP) sharesimilar mediators, including gut bacteria metabolites. Here, we investigated the effects of valericacid (VA), a short chain fatty acid produced by microbiota from undigested carbohydrates, on IOPand BP. To test if gut VA penetrates to the eye we evaluated eyes' homogenates after theadministration of D9-VA into the colon. Additionally, the following experimental series wereperformed on 16-week-old Sprague Dawley rats to analyze the influence of VA on IOP: vehicletreatment; VA treatment; VA + hydroxybutyrate - a short chain fatty acids' G protein-coupledreceptor 41/43 (GPR 41/43) blocker (ANT); hydroxybutyrate; VA + angiotensin II; angiotensin II; VAtreatment in rats with superior cervical ganglion excision and sham operated rats. D9-VA rapidlypenetrated from the colon to the eye. VA significantly decreased IOP and BP. The decrease in IOPwas gradual and lasted through the experiment. In contrast, a decrease in BP was instantaneous andlasted no longer than 10 min. Angiotensin II, ANT, and sympathetic denervation did not influencethe effect of VA on IOP. In conclusion, colon-derived VA penetrates to the eye and decreases IOP.The effect is independent from BP changes, angiotensin II, GPR41/43, and sympathetic eyeinnervation.


Short-chain fatty acids accompanying changes in the gut microbiome contribute to the development of hypertension in patients with preeclampsia

Yanling Chang, Yunyan Chen, Qiong Zhou, Chuan Wang, Lei Chen, Wen Di, Yu Zhang
PMID: 31961431   DOI: 10.1042/CS20191253

Abstract

Preeclampsia (PE) is regarded as a pregnancy-associated hypertension disorder that is related to excessive inflammatory responses. Although the gut microbiota (GM) and short-chain fatty acids (SCFAs) have been related to hypertension, their effects on PE remain unknown. We determined the GM abundance and faecal SCFA levels by 16S ribosomal RNA (rRNA) sequencing and gas chromatography, respectively, using faecal samples from 27 patients with severe PE and 36 healthy, pregnant control subjects. We found that patients with PE had significantly decreased GM diversity and altered GM abundance. At the phylum level, patients with PE exhibited decreased abundance of Firmicutes albeit increased abundance of Proteobacteria; at the genus level, patients with PE had lower abundance of Blautia, Eubacterium_rectale, Eubacterium_hallii, Streptococcus, Bifidobacterium, Collinsella, Alistipes, and Subdoligranulum, albeit higher abundance of Enterobacter and Escherichia_Shigella. The faecal levels of butyric and valeric acids were significantly decreased in patients with PE and significantly correlated with the above-mentioned differential GM abundance. We predicted significantly increased abundance of the lipopolysaccharide (LPS)-synthesis pathway and significantly decreased abundance of the G protein-coupled receptor (GPCR) pathway in patients with PE, based on phylogenetic reconstruction of unobserved states (PICRUSt). Finally, we evaluated the effects of oral butyrate on LPS-induced hypertension in pregnant rats. We found that butyrate significantly reduced the blood pressure (BP) in these rats. In summary, we provide the first evidence linking GM dysbiosis and reduced faecal SCFA to PE and demonstrate that butyrate can directly regulate BP in vivo, suggesting its potential as a therapeutic agent for PE.


Plasma metabolites were associated with spatial working memory in major depressive disorder

Yue Du, Jinxue Wei, Xiao Yang, Yikai Dou, Liansheng Zhao, Xueyu Qi, Xueli Yu, Wanjun Guo, Qiang Wang, Wei Deng, Minli Li, Dongtao Lin, Tao Li, Xiaohong Ma
PMID: 33663067   DOI: 10.1097/MD.0000000000024581

Abstract

Major depressive disorder (MDD) is a common disease with both affective and cognitive disorders. Alterations in metabolic systems of MDD patients have been reported, but the underlying mechanisms still remains unclear. We sought to identify abnormal metabolites in MDD by metabolomics and to explore the association between differential metabolites and neurocognitive dysfunction.Plasma samples from 53 MDD patients and 83 sex-, gender-, BMI-matched healthy controls (HCs) were collected. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system was then used to detect metabolites in those samples. Two different algorithms were applied to identify differential metabolites in 2 groups. Of the 136 participants, 35 MDD patients and 48 HCs had completed spatial working memory test. Spearman rank correlation coefficient was applied to explore the relationship between differential metabolites and working memory in these 2 groups.The top 5 metabolites which were found in sparse partial least squares-discriminant analysis (sPLS-DA) model and random forest (RF) model were the same, and significant difference was found in 3 metabolites between MDD and HCs, namely, gamma-glutamyl leucine, leucine-enkephalin, and valeric acid. In addition, MDD patients had higher scores in spatial working memory (SWM) between errors and total errors than HCs. Valeric acid was positively correlated with working memory in MDD group.Gamma-glutamyl leucine, leucine-enkephalin, and valeric acid were preliminarily proven to be decreased in MDD patients. In addition, MDD patients performed worse in working memory than HCs. Dysfunction in working memory of MDD individuals was associated with valeric acid.


Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways

Richard L Jayaraj, Rami Beiram, Sheikh Azimullah, Nagoor Meeran Mf, Shreesh K Ojha, Abdu Adem, Fakhreya Yousuf Jalal
PMID: 33081327   DOI: 10.3390/ijms21207670

Abstract

Parkinson's disease, the second common neurodegenerative disease is clinically characterized by degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) with upregulation of neuroinflammatory markers and oxidative stress. Autophagy lysosome pathway (ALP) plays a major role in degradation of damaged organelles and proteins for energy balance and intracellular homeostasis. However, dysfunction of ALP results in impairment of α-synuclein clearance which hastens dopaminergic neurons loss. In this study, we wanted to understand the neuroprotective efficacy of Val in rotenone induced PD rat model. Animals received intraperitoneal injections (2.5 mg/kg) of rotenone daily followed by Val (40 mg/kg, i.p) for four weeks. Valeric acid, a straight chain alkyl carboxylic acid found naturally in
have been used in the treatment of neurological disorders. However, their neuroprotective efficacy has not yet been studied. In our study, we found that Val prevented rotenone induced upregulation of pro-inflammatory cytokine oxidative stress, and α-synuclein expression with subsequent increase in vital antioxidant enzymes. Moreover, Val mitigated rotenone induced hyperactivation of microglia and astrocytes. These protective mechanisms prevented rotenone induced dopaminergic neuron loss in SNpc and neuronal fibers in the striatum. Additionally, Val treatment prevented rotenone blocked mTOR-mediated p70S6K pathway as well as apoptosis. Moreover, Val prevented rotenone mediated autophagic vacuole accumulation and increased lysosomal degradation. Hence, Val could be further developed as a potential therapeutic candidate for treatment of PD.


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